molecular formula C7H12ClN3O B2680037 [2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride CAS No. 2320506-27-0

[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride

Cat. No.: B2680037
CAS No.: 2320506-27-0
M. Wt: 189.64
InChI Key: DBWXEBVKEPEMGA-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride is a pyrimidine derivative featuring a dimethylamino group at the 2-position and a hydroxymethyl group at the 5-position of the pyrimidine ring, with a hydrochloride salt enhancing its solubility . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural simplicity and functional groups make it a key building block for more complex derivatives.

Properties

IUPAC Name

[2-(dimethylamino)pyrimidin-5-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-10(2)7-8-3-6(5-11)4-9-7;/h3-4,11H,5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWXEBVKEPEMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: Starting from acyclic materials like benzylidene acetones and ammonium thiocyanates, the pyrimidine ring is formed through a series of reactions including ring closure, aromatization, and S-methylation.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry:

    Material Sciences: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights key structural analogs and their differences:

Compound Name Molecular Formula Substituents (Pyrimidine Ring) Key Features Reference
[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride C₇H₁₂ClN₃O 2-dimethylamino, 5-methanol Hydrochloride salt enhances water solubility; used in kinase inhibitor synthesis.
(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol C₈H₁₃N₃OS 4-ethylamino, 2-methylthio, 5-methanol Neutral form; methylthio group enables thioether-specific reactivity.
Methyl 2-[4-chloro-6-(dimethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate C₁₂H₁₇ClN₃O₃S 4-chloro, 6-dimethylamino, 2-methylthio Chloro substituent increases electrophilicity; ester group for further derivatization.
[2-(2-Fluorophenyl)pyrimidin-5-yl]methanol C₁₁H₉FN₂O 2-(2-fluorophenyl), 5-methanol Fluorine enhances lipophilicity and bioavailability.
4-[2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl]benzamide hydrochloride C₁₇H₂₂ClN₅O 2-dimethylamino, 4-pyrrolidinyl, 5-benzamide Complex structure with benzamide; potential use in targeted drug delivery.
Key Observations:
  • Substituent Effects: The dimethylamino group in the target compound improves solubility and hydrogen-bonding capacity compared to ethylamino or methylthio groups . Chloro or fluorophenyl substituents (e.g., in and ) increase electrophilicity or lipophilicity, respectively, altering reactivity and bioavailability.
  • Salt Forms : Hydrochloride salts (e.g., target compound and ) generally exhibit higher water solubility than neutral analogs like .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound ensures superior aqueous solubility compared to neutral analogs, critical for pharmacological applications .
  • Molecular Weight : Simpler analogs (e.g., target compound, Mw = 189.6 g/mol) are more suitable as building blocks than larger derivatives (e.g., , Mw = 347.8 g/mol).

Biological Activity

[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a hydroxymethyl group. Its molecular formula is C8H11N3•HCl, with a molecular weight of approximately 195.65 g/mol. The presence of the dimethylamino group is believed to enhance its solubility and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The compound exhibited an IC50 value ranging from 5 to 20 µM, indicating potent activity against these malignancies.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
NSCLC10Induction of apoptosis
MCF-7 (Breast Cancer)15Inhibition of cell cycle progression
A549 (Lung Cancer)8Inhibition of kinase activity

The mechanism by which this compound exerts its anticancer effects involves the modulation of several key signaling pathways. It has been shown to inhibit the activity of various kinases involved in cell proliferation and survival, such as c-MET and EGFR. Additionally, it induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.

Case Studies

  • Inhibition of c-MET Kinase :
    A study evaluated the inhibitory effects of this compound on c-MET kinase in NSCLC models. The compound demonstrated significant inhibition (IC50 = 8.1 µM), suggesting its potential as a targeted therapy for c-MET-driven tumors .
  • Combination Therapy :
    In another study, this compound was tested in combination with standard chemotherapeutics. Results indicated that the combination enhanced cytotoxicity compared to monotherapy, particularly in resistant cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Preliminary studies suggest that it has a moderate half-life, allowing for sustained therapeutic effects when administered at optimal doses.

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